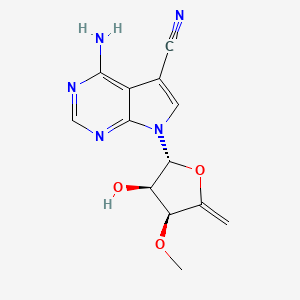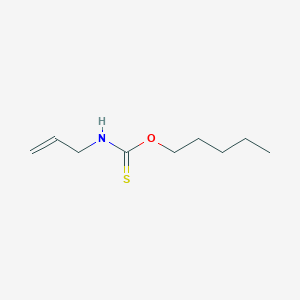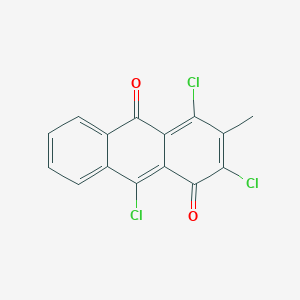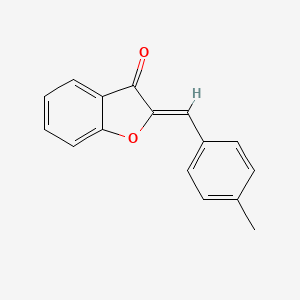
Diethyl 2-(2-nitroethyl)butanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2-(2-nitroethyl)butanedioate is an organic compound with the molecular formula C10H17NO6 It is a diester derivative of butanedioic acid, featuring a nitroethyl group attached to the second carbon of the butanedioate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2-(2-nitroethyl)butanedioate can be synthesized through the alkylation of diethyl malonate with 2-nitroethane. The reaction typically involves the deprotonation of diethyl malonate using a strong base such as sodium ethoxide, followed by the addition of 2-nitroethane. The reaction proceeds via an S_N2 mechanism, resulting in the formation of the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production of this compound.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(2-nitroethyl)butanedioate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Substitution: Various nucleophiles such as amines or thiols.
Major Products Formed
Reduction: Diethyl 2-(2-aminoethyl)butanedioate.
Hydrolysis: Butanedioic acid derivatives.
Substitution: Compounds with different functional groups replacing the nitro group.
Scientific Research Applications
Diethyl 2-(2-nitroethyl)butanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl 2-(2-nitroethyl)butanedioate involves its chemical reactivity, particularly the nitro group. The nitro group can undergo reduction to form an amine, which can then participate in various biochemical pathways. The ester groups can be hydrolyzed to release carboxylic acids, which can interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A precursor in the synthesis of diethyl 2-(2-nitroethyl)butanedioate.
Diethyl succinate: Another diester of butanedioic acid, but without the nitro group.
Diethyl 2-(1-nitroethyl)butanedioate: A structural isomer with the nitro group attached to a different carbon.
Uniqueness
This compound is unique due to the presence of both ester and nitro functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo reduction, hydrolysis, and substitution reactions makes it a versatile compound in organic synthesis and research.
Properties
| 90979-65-0 | |
Molecular Formula |
C10H17NO6 |
Molecular Weight |
247.24 g/mol |
IUPAC Name |
diethyl 2-(2-nitroethyl)butanedioate |
InChI |
InChI=1S/C10H17NO6/c1-3-16-9(12)7-8(5-6-11(14)15)10(13)17-4-2/h8H,3-7H2,1-2H3 |
InChI Key |
VPSJBBHICVFPEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(CC[N+](=O)[O-])C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,6-Dichloro-4-[2-(3,5-dichloro-4-hydroxyphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14352374.png)





